molecular formula C19H22ClNO3 B13777266 Thebaine hydrochloride CAS No. 850-57-7

Thebaine hydrochloride

Cat. No.: B13777266
CAS No.: 850-57-7
M. Wt: 347.8 g/mol
InChI Key: KTFNLKDWNNDGLZ-JFYDKBSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories of Thebaine Research in Chemistry and Biology

The study of opium alkaloids began in the early 19th century with the isolation of morphine by Friedrich Wilhelm Adam Sertürner in 1804. mdpi.com Thebaine, named after the ancient Greek word for Thebes, an Egyptian city where opium was cultivated, was isolated later as one of the numerous alkaloids present in opium latex. wikipedia.orgresearchgate.net Initially identified as a minor component alongside major alkaloids like morphine and codeine, its chemical structure was found to be closely related to them. researchgate.nettaylorandfrancis.com

Early biological research quickly distinguished thebaine from other opiates. While morphine and codeine exhibited depressant and analgesic effects, thebaine was characterized by its stimulatory and, at higher doses, convulsive, strychnine-like effects. wikipedia.orgineosopen.org This contrasting physiological profile made it an interesting subject for comparative pharmacological studies, though it precluded its direct use as a therapeutic agent. wikipedia.orgbiomedres.us The focus of chemical research in the 19th and early 20th centuries was on elucidating the complex structures of these morphinan (B1239233) alkaloids and understanding the structure-activity relationships that governed their different biological impacts. nih.gov The establishment of thebaine's structure was a critical step in understanding the broader family of opium alkaloids and set the stage for its future role as a synthetic precursor.

Thebaine's Significance as a Research Precursor in Alkaloid Chemistry

The paramount importance of thebaine in academic research and the pharmaceutical industry lies in its role as a key starting material for the semi-synthesis of a multitude of valuable opioids. taylorandfrancis.comscienceopen.com Unlike morphine and codeine, thebaine's molecular structure, particularly its conjugated diene system, makes it an ideal precursor for chemical modification through reactions like the Diels-Alder reaction. ineosopen.orgbiomedres.us This has allowed chemists to develop synthetic routes to compounds with a wide range of pharmacological activities, from potent analgesics to opioid antagonists used to treat overdose. scienceopen.com

Thebaine is the industrial starting point for commercially significant pharmaceuticals, including:

Oxycodone and Hydrocodone : Potent semi-synthetic opioid analgesics. wikipedia.orgtaylorandfrancis.com

Oxymorphone and Hydromorphone : Further derivatives used for pain management. wikipedia.orgtaylorandfrancis.com

Naloxone and Naltrexone : Essential opioid antagonists used to reverse opioid overdose and in addiction treatment. taylorandfrancis.comscienceopen.com

Buprenorphine and Etorphine : Powerful partial agonist and full agonist, respectively, with applications in pain management and veterinary medicine. wikipedia.orgineosopen.orgscienceopen.com

The development of poppy strains, such as certain cultivars of Papaver somniferum and particularly Papaver bracteatum, that produce high concentrations of thebaine with little to no morphine or codeine, has been a significant agricultural and chemical achievement. mdpi.comgoogle.com This allows for a more efficient and secure production chain for these semi-synthetic drugs, as thebaine itself has a lower potential for illicit use. acs.org

In the field of biosynthesis, tracer experiments have established thebaine as a natural precursor to codeine and morphine within the Papaver somniferum plant. capes.gov.br The biosynthetic sequence proceeds from (R)-reticuline to thebaine, which is then demethylated to form other alkaloids. mdpi.comcapes.gov.br Understanding this natural pathway has opened avenues for synthetic biology, where researchers aim to reconstruct the pathway in microorganisms like Saccharomyces cerevisiae or Escherichia coli to produce opioids from simple sugars, potentially offering a more controlled and sustainable manufacturing alternative. scienceopen.comacs.org Furthermore, thebaine serves as a precursor for the radiosynthesis of various Positron Emission Tomography (PET) tracers used for imaging opioid receptors in the brain, contributing to neuroscience research. mdpi.com

Table 1: Key Semi-Synthetic Compounds Derived from Thebaine This table is interactive. You can sort and filter the data.

Compound Class Significance in Research & Medicine
Oxycodone Analgesic (μ-agonist) Widely used for moderate to severe pain; extensive research on its pharmacology and abuse potential. taylorandfrancis.com
Hydrocodone Analgesic (μ-agonist) Common component of prescription pain relievers and antitussives. taylorandfrancis.com
Naloxone Antagonist Critical for reversing opioid overdose; research focuses on delivery methods and public health impact. scienceopen.com
Naltrexone Antagonist Used in the management of opioid and alcohol dependence; research into long-acting formulations. scienceopen.com
Buprenorphine Partial Agonist/Antagonist Used for pain and opioid addiction treatment; unique pharmacological profile is a major research area. ineosopen.org

| Etorphine | Analgesic (μ-agonist) | Extremely potent analgesic (1000-3000x morphine), used in veterinary medicine to immobilize large animals. ineosopen.org |

Evolution of Methodologies in Thebaine-Related Academic Investigations

The methodologies for investigating thebaine have evolved significantly, reflecting broader advancements in analytical and synthetic chemistry. Early methods for the determination of thebaine in crude extracts were often tedious and imprecise, relying on multi-step extraction and gravimetric or titrimetric analysis, such as the Anneler or K-34 methods, which were prone to losses and degradation of the analyte. psu.edu

The mid-20th century saw the introduction of spectrophotometric techniques. Infrared (IR) and ultraviolet (UV) spectrophotometry offered simpler and more rapid methods for quantifying thebaine in concentrates, with improved accuracy over classical wet chemistry methods. psu.edu The development of chromatography marked a major leap forward. Thin-layer chromatography (TLC) combined with UV detection provided a more effective means of separation and quantification. psu.edu

The advent of high-performance liquid chromatography (HPLC) and gas chromatography (GC) revolutionized the analysis of opium alkaloids. mjcce.org.mkresearchgate.net HPLC, often coupled with UV detection (HPLC-UVD), has become a standard for the quantitative analysis of thebaine, offering high precision and reproducibility. mjcce.org.mk GC, particularly when paired with mass spectrometry (GC-MS), is highly effective for the identification of thebaine and its related impurities, although the high temperatures can sometimes cause rearrangement or decomposition, and derivatization may be required for other alkaloids in a mixture. researchgate.netun.org Modern methods frequently employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides exceptional sensitivity and selectivity for analyzing thebaine in complex matrices like biological fluids or food products. acs.orgroyalsocietypublishing.org

Structural elucidation has also advanced dramatically. While classical degradation and synthesis were initially used to determine thebaine's structure, modern research relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are routinely used for structural confirmation and configurational analysis. royalsocietypublishing.orgresearchgate.net X-ray crystallography has provided definitive data on the three-dimensional conformation of the thebaine molecule. researchgate.net

In recent years, research has expanded to include biocatalytic methods. The discovery and characterization of enzymes from the poppy, such as thebaine 6-O-demethylase (T6ODM) and codeinone (B1234495) reductase (COR), have enabled the development of enzymatic and whole-cell bioconversion processes to produce codeine directly from thebaine, offering a potentially greener alternative to purely chemical synthesis. acs.orgqut.edu.au

Table 2: Evolution of Analytical Methods for Thebaine This table is interactive. You can sort and filter the data.

Method Principle Advantages Limitations
Classical (e.g., K-34) Gravimetric/Titration after extraction - Tedious, low precision, analyte loss. psu.edu
UV/IR Spectrophotometry Light absorbance Rapid, simpler than classical methods. psu.edu Limited specificity, interference from other alkaloids. psu.edu
TLC-UV Planar chromatography, UV detection Improved separation over simple spectrophotometry. psu.edu Quantification can be imprecise. psu.edu
GC-MS Gas-phase separation, mass analysis High sensitivity and specificity for identification. researchgate.net Potential for thermal degradation of thebaine. un.org
HPLC-UVD/PDA Liquid-phase separation, UV/diode array detection High precision, reproducibility, robust for quantification. mjcce.org.mk Less structural information than MS.
LC-MS/MS Liquid separation, tandem mass analysis Excellent sensitivity and selectivity, suitable for complex matrices. acs.orgroyalsocietypublishing.org More complex and expensive instrumentation.

| NMR Spectroscopy | Nuclear spin in a magnetic field | Unrivaled for definitive structure elucidation. royalsocietypublishing.org | Lower sensitivity, not typically used for trace quantification. |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

850-57-7

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;hydrochloride

InChI

InChI=1S/C19H21NO3.ClH/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;/h4-7,13,18H,8-10H2,1-3H3;1H/t13-,18+,19+;/m1./s1

InChI Key

KTFNLKDWNNDGLZ-JFYDKBSOSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.Cl

Canonical SMILES

CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.Cl

Origin of Product

United States

Biosynthesis and Natural Occurrence of Thebaine

Thebaine is a naturally occurring alkaloid found in certain plant species, most notably the opium poppy. wikipedia.orgbund.de Its concentration within these plants can be influenced by genetic factors and environmental conditions. fbasjournal.com

Plant Sources and Genetic Variation in Thebaine Production

Papaver somniferum and High-Thebaine Cultivars: The opium poppy, Papaver somniferum, is the most well-known source of thebaine. google.com While morphine is typically the most abundant alkaloid in this plant, selective breeding and genetic modification have led to the development of high-thebaine cultivars. google.commdpi.com These specialized strains are cultivated to maximize thebaine yield for the pharmaceutical industry, providing a more efficient starting material for the production of drugs like oxycodone and naltrexone. jneuropsychiatry.orggoogle.com The alkaloid is found in the plant's latex, which is present in the capsules, stems, and leaves. bund.de

Papaver bracteatum as a Thebaine Source: Another significant source of thebaine is Papaver bracteatum, commonly known as the Persian poppy. wikipedia.org Unlike Papaver somniferum, this species does not produce morphine or codeine, making thebaine its principal alkaloid. This characteristic makes P. bracteatum an attractive alternative for thebaine extraction, as it simplifies the purification process and reduces the potential for illicit morphine production.

Enzymatic Pathways in Thebaine Biosynthesis

The biosynthesis of thebaine is a complex process involving a series of enzymatic reactions that convert simple precursors into the intricate morphinan (B1239233) scaffold. mdpi.com This pathway is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway. royalsocietypublishing.org

Early-Stage Precursors: Tyrosine and Dopamine (B1211576) Metabolism: The journey to thebaine begins with the amino acid L-tyrosine. mdpi.com Through a series of metabolic steps, tyrosine is converted into dopamine, a key intermediate in the BIA pathway. plos.org

Conversion of (S)-Reticuline to (R)-Reticuline: A pivotal step in the biosynthesis of morphinan alkaloids is the conversion of (S)-reticuline to its enantiomer, (R)-reticuline. mdpi.com This stereochemical inversion is crucial as only the (R)-form can enter the morphinan-specific branch of the pathway. plos.org

Key Enzymes in Morphinan Alkaloid Formation: Following the formation of (R)-reticuline, a cascade of enzymatic reactions leads to the synthesis of thebaine. Three key enzymes involved in this transformation are:

Salutaridine (B1681412) Synthase: This enzyme catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine. mdpi.com

Salutaridine Reductase: Salutaridine is then reduced to salutaridinol (B1235100) by the action of salutaridine reductase. plos.org

Salutaridinol Acetyltransferase: The final enzymatic step before the formation of thebaine involves the acetylation of salutaridinol to produce salutaridinol-7-O-acetate, catalyzed by salutaridinol acetyltransferase. plos.org This acetate (B1210297) intermediate then undergoes a spontaneous rearrangement to form thebaine. researchgate.net

Genetic Regulation and Pathway Engineering for Thebaine Production

The production of thebaine is tightly regulated at the genetic level and has been a key target for metabolic engineering efforts to enhance its yield for pharmaceutical applications.

Transcriptional Regulation of Biosynthetic Genes

The genes responsible for the biosynthesis of benzylisoquinoline alkaloids, including thebaine, in Papaver somniferum are subject to complex transcriptional regulation. oup.comoup.com Several families of transcription factors (TFs), such as WRKY, MYB, and bHLH, are known to play crucial roles in modulating the expression of the biosynthetic genes. mdpi.comfrontiersin.org For instance, PsWRKY has been shown to be a key regulator of nearly all genes in the BIA pathways in opium poppy. frontiersin.org The promoter regions of many BIA biosynthetic genes contain specific binding motifs, such as the W-box (TTGACC/T) for WRKY TFs, suggesting a coordinated regulation of the pathway. frontiersin.org

Recent studies combining transcriptomics and epigenomics have revealed that the expression of BIA gene clusters is tissue-specific and co-regulated. frontiersin.org For example, a homeobox-domain transcription factor, HB6, has been identified as a potential key regulator of the BIA gene cluster in opium poppy. frontiersin.org The accessibility of chromatin in different tissues correlates with the expression levels of the biosynthetic genes, indicating that epigenetic mechanisms are also involved in the regulation of thebaine production. frontiersin.org This intricate regulatory network ensures that thebaine and other alkaloids are produced in specific cell types, such as the laticifers, and at specific developmental stages. oup.com

Heterologous Biosynthesis of Thebaine in Microbial Systems (e.g., Yeast, E. coli)

The complexity of the thebaine biosynthetic pathway in plants has driven research into reconstituting it in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. frontiersin.org These efforts aim to develop sustainable and controlled fermentation-based production platforms for thebaine and its derivatives, independent of plant cultivation. nih.gov

Significant progress has been made in engineering both yeast and E. coli to produce thebaine from simple carbon sources like glucose or glycerol. frontiersin.orgnih.gov This has involved the heterologous expression of a large number of enzymes—over 20 in some cases—from various organisms, including plants, bacteria, and even mammals. frontiersin.orgmdpi.com

Yeast (Saccharomyces cerevisiae)

Yeast has been a popular chassis for thebaine biosynthesis due to its eukaryotic nature, which is often more suitable for expressing plant-derived enzymes, particularly cytochrome P450s. frontiersin.orgnih.gov Researchers have successfully engineered yeast to produce (S)-reticuline, the key precursor, and subsequently the downstream intermediates leading to thebaine. nih.govnih.gov Strategies to improve yields have included optimizing enzyme expression levels, enhancing the supply of co-substrates, and employing spatial engineering techniques to mimic the subcellular compartmentalization observed in plants. nih.govnih.gov Despite these advances, pathway flux and final titers have often been limited by the efficiency of certain enzymatic steps and the accumulation of pathway intermediates. nih.govplos.org

Escherichia coli

E. coli has also been explored as a production host for thebaine. frontiersin.orgnih.gov One notable approach involved a stepwise fermentation process using four different engineered E. coli strains, each responsible for a specific part of the pathway. nih.govresearchgate.net This strategy led to a reported yield of 2.1 mg/L of thebaine from glycerol, a significant increase compared to early yeast systems. nih.govresearchgate.net The success in E. coli has been attributed to the high activity of some of the biosynthetic enzymes in this prokaryotic host. nih.gov However, challenges remain, such as the functional expression of plant P450 enzymes and the transport of intermediates between different engineered strains in co-culture systems. frontiersin.org

OrganismPrecursorKey Engineering StrategiesReported Thebaine Titer
Saccharomyces cerevisiaeGlucoseEnzyme discovery, pathway modularization, enzyme engineering, co-factor tuning~10-150 mg/L of reticuline (B1680550) (precursor)
Escherichia coliGlycerolStepwise fermentation with four engineered strains2.1 mg/L

Metabolic Flux Analysis in Thebaine Biosynthetic Systems

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network, providing insights into the efficiency of pathways and identifying potential bottlenecks. researchgate.net In the context of thebaine biosynthesis, MFA can help to understand how carbon is distributed among competing pathways and to identify rate-limiting steps in both native plant systems and engineered microbial hosts. researchgate.netsjtu.edu.cn

Chemical Synthesis and Semi Synthesis of Thebaine Hydrochloride

Total Synthesis Approaches to Thebaine and Analogues

The complete chemical synthesis of thebaine and its analogues from simple, commercially available starting materials presents a significant challenge to organic chemists due to the molecule's complex pentacyclic structure. researchgate.net Over the years, various strategies have been developed to construct this intricate framework.

Stereoselective and Asymmetric Synthesis Strategies

The creation of the correct stereochemistry is a critical aspect of synthesizing biologically active molecules like thebaine. Researchers have employed stereoselective and asymmetric synthesis strategies to control the three-dimensional arrangement of atoms in the molecule.

One notable approach involves an iridium-catalyzed asymmetric hydrogenation of an imine and a palladium-catalyzed intramolecular dearomatization coupling reaction. chinesechemsoc.org This strategy has been successfully used in a scalable total synthesis of opioids, including a thebaine-like core. chinesechemsoc.org Another key strategy is the use of Noyori's asymmetric transfer hydrogenation, which has been applied to the enantioselective synthesis of various alkaloids, including intermediates that can be converted to thebaine. researchgate.net The Grewe cyclization, often used in conjunction with asymmetric methods, is another powerful tool for constructing the morphinan (B1239233) skeleton. researchgate.net

Researchers have also utilized cycloaddition reactions to establish the core ring system with high stereocontrol. For instance, a highly stereocontrolled intramolecular 4+2 cycloaddition has been used to form the phenanthrofuran system, a key structural feature of thebaine. nih.govacs.org

Retrosynthetic Analysis in Thebaine and Related Structures

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler precursor molecules. This approach helps in identifying potential synthetic routes.

For thebaine, a common retrosynthetic disconnection involves breaking the bond formed during the key cyclization step. For example, a double-Heck cyclization sequence has been employed, starting from a pivotal substrate obtained through Suzuki-Miyaura cross-coupling and Mitsunobu substitution reactions. researchgate.net Another retrosynthetic strategy involves a key intramolecular cycloaddition to construct the core of thebaine. scholaris.ca

A bio-inspired approach mimics the natural biosynthetic pathway, which involves the regioselective, intramolecular, oxidative coupling of (R)‐reticuline (B1680550). researchgate.net While mimicking this process in the lab has been challenging due to low yields and the formation of undesired regioisomers, recent advances have shown promise. researchgate.net

Semi-Synthesis of Thebaine from Natural Precursors

Conversion from Codeine and Morphine Derivatives

Practical synthetic routes have been developed to convert codeine and morphine into thebaine and the related compound oripavine. nih.gov A key transformation involves the methylation of the potassium salt of codeine to produce codeine methyl ether, which is then oxidized to yield thebaine. nih.gov Similarly, morphine can be selectively alkylated and then converted to oripavine. nih.gov

The conversion of codeine to thebaine has also been explored through intermediates like codeinone (B1234495). However, direct methylation of codeinone has been reported to give poor yields. nih.gov A more successful method involves the formation of codeinone dimethyl ketal, which can then be treated with phosphorus oxychloride in pyridine (B92270) to produce thebaine in high yield. scirp.org

Optimized Reaction Conditions for Semi-Synthetic Routes

Optimization of reaction conditions is crucial for maximizing the yield and efficiency of semi-synthetic processes. For the conversion of codeine to thebaine, the choice of oxidizing agent is critical. Gamma-manganese dioxide (γ-MnO2) has been shown to be effective for the oxidation of codeine methyl ether to thebaine. nih.gov

In the synthesis of thebaine from codeinone dimethyl ketal, the use of phosphorous oxychloride in pyridine has been reported to provide an 80% yield. scirp.org Another method involves the methylation of codeinone using methyl sulfate (B86663) in the presence of potassium tert-butoxide and 18-crown-6 (B118740) as a catalyst, resulting in a 54% yield of thebaine. scirp.org

More recently, biocatalytic approaches have emerged. Engineered yeast (Saccharomyces cerevisiae) has been developed to convert thebaine to other valuable opioids like codeine and morphine. nih.govplos.org While this is the reverse of the chemical semi-synthesis of thebaine, the optimization of these enzymatic reactions provides valuable insights into the manipulation of the morphinan pathway. For instance, the discovery of neopinone (B3269370) isomerase (NISO) has been crucial in improving the yield of codeine from thebaine by minimizing the formation of the unwanted byproduct neopine. acs.orgqut.edu.au

Methodological Innovations in Thebaine Hydrochloride Synthesis

Continuous innovation in synthetic methodology is essential for improving the efficiency, safety, and sustainability of this compound production.

Recent advancements include the development of a seven-step total synthesis of (–)-thebaine from simple, commercially available starting materials. researchgate.net This synthesis features a pivotal double-Heck cyclization and a photochemical hydroamination reaction to construct the pentacyclic morphinan framework. researchgate.net

Electrochemical methods are also gaining traction as a greener alternative to traditional chemical reagents. A TEMPO-mediated electrochemical N-demethylation of opiates, including thebaine, has been developed. rug.nl This method allows for the synthesis of noropiates, which are important intermediates for various semi-synthetic opioids. researchgate.net

Furthermore, chemoenzymatic strategies are being explored. These approaches combine the selectivity of enzymes with the power of chemical synthesis to create more efficient and environmentally friendly routes to complex molecules like thebaine and its analogues. canada.ca

Structural Modification and Derivatization Strategies for Thebaine Based Research Compounds

Thebaine as a Synthetic Scaffold for Novel Compound Generation

Thebaine is a pivotal precursor in the generation of a wide range of morphinan (B1239233) derivatives, including potent analgesics and opioid receptor antagonists. ineosopen.orgresearchgate.net Its rigid pentacyclic structure provides a well-defined framework upon which various functional groups can be introduced and modified. The presence of an electron-rich conjugated diene system makes it particularly amenable to cycloaddition reactions, a key strategy for introducing structural diversity. ineosopen.orgnih.gov This reactivity has been exploited to create extensive libraries of compounds for pharmacological evaluation.

Modification of the Diene System (Ring C) in Thebaine Derivatives (e.g., Diels-Alder Reactions)

The conjugated diene system within ring C of thebaine is a key site for chemical modification, with the Diels-Alder reaction being a particularly powerful tool for creating new carbon-carbon bonds and introducing complex functionality. ineosopen.orgnih.govmdpi.com This [4+2] cycloaddition reaction typically occurs with electron-deficient dienophiles, reacting with the electron-rich diene of thebaine to form 6,14-ethenomorphinans. nih.govmdpi.com

The regioselectivity and stereoselectivity of the Diels-Alder reaction with thebaine are highly controlled. The dienophile generally approaches the diene from the less sterically hindered β-face of the molecule, leading to the formation of endo-adducts. ineosopen.orgnih.gov For monosubstituted dienophiles, the reaction is also highly regioselective, yielding predominantly C(7)-substituted adducts due to the electronic influence of the 6-methoxy group. mdpi.com

A variety of dienophiles have been successfully employed in Diels-Alder reactions with thebaine, including:

α,β-Unsaturated ketones: Alkyl or aryl vinyl ketones react readily with thebaine. mdpi.com

Acrylic esters and acrylonitrile: These dienophiles also participate in efficient cycloaddition reactions. mdpi.com

Acetylenic dienophiles: While the reaction with acetylenes can lead to the desired [4+2] cycloadducts, it can also be complicated by competing nucleophilic attack from the thebaine nitrogen atom, especially in polar solvents. ineosopen.org

These Diels-Alder adducts serve as versatile intermediates for the synthesis of a wide range of research compounds, including the highly potent Bentley adducts. researchgate.net The ability to introduce diverse substituents at the 7- and 8-positions via this methodology is crucial for exploring the structure-activity relationships of these complex molecules.

Functionalization of the Nitrogen Atom in Thebaine Structures

The tertiary amine at position 17 of the thebaine scaffold is another critical site for chemical modification, significantly influencing the pharmacological profile of the resulting derivatives. cdnsciencepub.comnih.gov The nature of the substituent on the nitrogen atom can dramatically alter a compound's activity, often determining whether it acts as an agonist or an antagonist at opioid receptors. nih.gov

A primary strategy for functionalizing the nitrogen atom is N-demethylation , which involves the removal of the N-methyl group to produce the corresponding nor-derivative. acs.orgrug.nl This secondary amine can then be re-alkylated with various groups to introduce new functionality. Common methods for N-demethylation include the use of reagents like vinyl chloroformate. researchgate.net More recent approaches have explored milder, more selective methods, including iron-catalyzed N-demethylation of trialkylamine N-oxides. acs.org

Once the nor-derivative is obtained, a wide array of substituents can be introduced, including:

Alkyl groups: The introduction of different alkyl chains can modulate potency and receptor selectivity. nih.gov

Cycloalkylmethyl groups: Notably, the N-cyclopropylmethyl and N-cyclobutylmethyl groups are often associated with opioid antagonist or mixed agonist-antagonist activity. nih.govnih.gov

Acyl groups: Acylation of the nitrogen can also lead to compounds with interesting pharmacological properties. ineosopen.org

These modifications are fundamental in the development of opioid receptor probes and potential therapeutic agents, allowing for a fine-tuning of the interaction with the receptor binding pocket. nih.gov

Stereochemical Control in Thebaine Derivatization

The rigid, polycyclic structure of thebaine presents a complex stereochemical landscape. Controlling the stereochemistry during derivatization is paramount, as even subtle changes in the spatial arrangement of atoms can have profound effects on a molecule's biological activity. nih.gov The inherent stereochemistry of thebaine itself often directs the stereochemical outcome of subsequent reactions.

In Diels-Alder reactions, for example, the dienophile typically approaches the diene system from the less sterically hindered β-face, leading to the exclusive formation of endo-adducts with a specific stereoconfiguration at the newly formed chiral centers. ineosopen.orgnih.gov This stereocontrol is a key advantage of using thebaine as a starting material.

Furthermore, reactions at other positions on the thebaine scaffold can also proceed with a high degree of stereoselectivity. For instance, the reduction of ketone functionalities introduced into the thebaine framework can be influenced by the surrounding stereocenters, leading to the preferential formation of one diastereomer over another. researchgate.net

Researchers have also developed methods to access non-natural enantiomers of thebaine derivatives. While natural (-)-thebaine is not an analgesic, its synthetic enantiomer, (+)-thebaine, has been shown to exhibit analgesic properties. wikipedia.org The ability to synthesize both enantiomers of a particular derivative is a powerful tool for studying the stereochemical requirements of opioid receptor binding.

Synthesis of Specific Analogues for Receptor Studies (e.g., 14-hydroxylated derivatives, Bentley Adducts)

The derivatization of thebaine has led to the synthesis of several classes of compounds that have been instrumental in opioid receptor research. Two prominent examples are the 14-hydroxylated derivatives and the Bentley adducts.

14-Hydroxylated Derivatives:

The introduction of a hydroxyl group at the C-14 position of the morphinan skeleton is a key structural modification that often enhances analgesic potency and can influence receptor selectivity. researchgate.netrsc.org These derivatives are typically synthesized from thebaine through an initial oxidation step. The oxidation of thebaine's diene system with reagents like hydrogen peroxide or peroxy acids yields 14-hydroxycodeinone, a crucial intermediate. ineosopen.org This intermediate can then be further transformed into a variety of 14-hydroxylated opioids. researchgate.netnih.gov The presence of the 14-hydroxyl group is a hallmark of several clinically important opioids. rsc.org

Bentley Adducts:

The Bentley adducts are a series of exceptionally potent opioid analgesics derived from thebaine via a Diels-Alder reaction followed by a Grignard reaction. researchgate.netcdnsciencepub.com The initial step involves the [4+2] cycloaddition of an α,β-unsaturated ketone to thebaine, forming a 6,14-ethenotetrahydrothebaine derivative. researchgate.net Subsequent reaction of the ketone functionality with a Grignard reagent introduces a tertiary alcohol and a new alkyl or aryl group. researchgate.net Many of these compounds exhibit analgesic potencies that are thousands of times greater than that of morphine. nih.gov The synthesis of these "super-potent" analgesics highlights the power of thebaine as a scaffold for generating structurally complex and pharmacologically active molecules.

Structure-Activity Relationship (SAR) Studies for Receptor Binding Affinity in Research Contexts

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, and thebaine derivatives have been a rich field for such investigations. tandfonline.comacs.org By systematically modifying the thebaine scaffold and evaluating the effects on opioid receptor binding and functional activity, researchers can build a detailed understanding of the molecular features required for potent and selective receptor interaction. nih.govacs.org

Key areas of SAR exploration in thebaine derivatives include:

The C-3 and C-6 positions: The methoxy (B1213986) groups at these positions are important for activity. Demethylation to the corresponding phenols (oripavine derivatives) can significantly alter the binding profile. nih.gov

The C-7 and C-8 positions: As discussed, the Diels-Alder reaction allows for the introduction of a wide variety of substituents at these positions, providing a powerful tool for probing the space within the receptor binding pocket. nih.gov

The C-14 position: The presence or absence of a hydroxyl group at this position, and the nature of other substituents, has a profound impact on potency and efficacy. acs.orgacs.org

The N-17 substituent: The size and nature of the group on the nitrogen atom are critical determinants of agonist versus antagonist activity. nih.gov

These SAR studies often employ in vitro binding assays, such as radioligand displacement assays, to determine the affinity of the synthesized compounds for the different opioid receptor subtypes (μ, δ, and κ). acs.orgnih.gov Functional assays, like the [³⁵S]GTPγS binding assay, are then used to assess the efficacy of the compounds (i.e., whether they are full agonists, partial agonists, or antagonists). nih.gov The data from these studies are essential for the rational design of new research tools and potential therapeutic agents with improved pharmacological profiles.

Molecular Interactions and Mechanistic Studies of Thebaine and Its Derivatives Non Clinical

Thebaine's Interaction with Opioid Receptors: In Vitro Binding Affinities

Thebaine is a primary alkaloid of the opium poppy and a crucial precursor for the semi-synthesis of numerous opioids, including codeine and oxycodone. nih.govmdpi.comescholarship.org Its interaction with the three classical opioid receptors—mu (μ), delta (δ), and kappa (κ)—is of significant academic interest. mdpi.com While a precursor to many potent opioid agonists and antagonists, thebaine itself is generally characterized as having weak direct opioid activity, with its primary significance lying in its role as a biosynthetic intermediate. nih.govnih.gov

Thebaine is a structural component of many compounds that bind to the mu-opioid receptor (MOR). nih.gov However, specific quantitative in vitro binding affinity data, such as the inhibition constant (Kᵢ), for thebaine hydrochloride at the MOR are not consistently reported in broad screening studies, which often focus on its more potent derivatives like oxymorphone or buprenorphine. zenodo.org

Qualitative and comparative studies indicate that the molecular structure of thebaine influences its binding characteristics. For instance, research on related morphinans suggests that the presence and nature of chemical groups at positions 3 and 6 of the morphinan (B1239233) scaffold are critical for MOR affinity. nih.gov Thebaine possesses two methoxy (B1213986) groups at these positions, which contrasts with morphine's two hydroxyl groups. Generally, a free hydroxyl group at position 3 is considered important for potent MOR activity. nih.gov Computational studies support thebaine's interaction with MOR, predicting a favorable binding energy, though this is a calculated value rather than a direct measure of affinity from in vitro competition assays. nrfhh.com

Similar to the MOR and DOR, direct in vitro binding data for thebaine at the kappa-opioid receptor (KOR) is sparse. Its derivatives, however, have been studied extensively. For instance, buprenorphine, a complex semi-synthetic derivative of thebaine, acts as a KOR antagonist. mdpi.com Another thebaine derivative, SLL-004C (7α−4′-Aminophenyl-6α,14α-endo-etheno-tetrahydrothebaine), was found to have weak affinity and efficacy at the KOR. This indicates that while the thebaine scaffold is a viable starting point for developing KOR ligands, the parent molecule itself is not considered a potent KOR ligand.

Allosteric Modulation Studies of Thebaine at Receptor Sites

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) site, altering the receptor's response to the endogenous ligand. umich.edunih.gov Positive allosteric modulators (PAMs) of the μ-opioid receptor, for example, have been investigated as a novel therapeutic approach that could enhance the effects of endogenous opioids in a spatially and temporally specific manner, potentially offering a safer side-effect profile. pnas.org

While thebaine is a well-known orthosteric ligand precursor in the opioid family, there is no scientific evidence in the reviewed literature to suggest that this compound itself has been studied for, or acts as, an allosteric modulator at opioid receptor sites. umich.edumdpi.com Research into allosteric modulation of opioid receptors has focused on identifying novel synthetic compounds or peptides that possess these properties, rather than investigating the classical opium alkaloids like thebaine for such a mechanism. pnas.orgmdpi.comnih.gov

Enzymatic Biotransformation of Thebaine: Academic Perspectives (Excluding human metabolism)

Thebaine is a key branch-point intermediate in the biosynthesis of morphine and other opiates in the opium poppy (Papaver somniferum). frontiersin.orgpnas.org Academic research has extensively studied these enzymatic pathways, often leveraging them for biotechnological applications.

Two key O-demethylation steps are required to convert thebaine to morphine. frontiersin.org These reactions are catalyzed by 2-oxoglutarate/Fe(II)-dependent dioxygenases (2-ODDs):

Thebaine 6-O-demethylase (T6ODM) catalyzes the O-demethylation of thebaine at position 6 to produce neopinone (B3269370). frontiersin.org

Neopinone can then non-enzymatically rearrange to codeinone (B1234495). acs.orgqut.edu.au

Codeine O-demethylase (CODM) catalyzes the O-demethylation of codeine at position 3 to yield morphine. frontiersin.org

An alternative minor pathway involves the initial 3-O-demethylation of thebaine by CODM to form oripavine. pnas.orgnih.gov

These enzymatic processes have been successfully replicated in vitro and in microbial systems. Researchers have engineered Escherichia coli and yeast (Saccharomyces cerevisiae) strains to express enzymes from P. somniferum, creating microbial biomanufacturing platforms. acs.orgnih.gov For example, engineered E. coli expressing T6ODM and codeinone reductase (COR) can convert thebaine into codeine. acs.orgqut.edu.au One study demonstrated that by separating the enzymes into different cells to control the reaction sequence, a 64% yield of codeine from thebaine could be achieved. acs.org Furthermore, studies in mice have shown that the animals possess the necessary enzymes to convert exogenously administered thebaine into codeine, oripavine, and morphine, demonstrating that these biotransformation pathways exist in mammals. pnas.org

Computational Chemistry and Molecular Modeling of Thebaine-Receptor Complexes

Computational methods, particularly molecular docking, are used to predict and analyze the interaction between a ligand like thebaine and its receptor target. nrfhh.com These in silico studies provide valuable insights into the binding modes and energies that underpin pharmacological activity.

A molecular docking study of thebaine with the human μ-opioid receptor (MOR) G-protein complex (PDB ID: 6DDF) predicted a favorable interaction. nrfhh.com The study calculated the lowest binding energy for the thebaine-MOR complex and identified the specific amino acid residues involved in the interaction. nrfhh.com

Table 1: Predicted Interactions of Thebaine with Mu-Opioid Receptor Residues
Interaction TypeAmino Acid Residue(s)Source
Lowest Binding Energy-8.17 kcal/mol nrfhh.com
Conventional Hydrogen BondsPHE:278, PHE:234 nrfhh.com
Carbon-Hydrogen BondsTHR:321, ASP:322 nrfhh.com
Alkyl and Pi-Alkyl BondsPRO:236, PRO:194, CYS:233 nrfhh.com

This computational model suggests that thebaine fits within the MOR binding pocket, forming key stabilizing interactions. The negatively charged aspartic acid residue (ASP:147 in other models) is a crucial anchor point for the protonated nitrogen atom common to morphinan ligands, an interaction also predicted for thebaine's derivatives. acs.org Such computational approaches are instrumental in understanding structure-activity relationships and guiding the design of novel semi-synthetic opioids derived from the thebaine scaffold. nih.govmdpi.com

Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein) to form a stable complex. nrfhh.com This method is instrumental in pharmaceutical research for modeling protein-ligand interactions at an atomic level, helping to understand the behavior of ligands within the binding site of a target protein. nrfhh.com

In-silico studies have been conducted to investigate the interaction of thebaine with various protein targets. One such study performed molecular docking of several natural opioids, including thebaine, with the mu-opioid receptor (MOR) of Homo sapiens. nrfhh.com The specific protein structure used for the docking was the Mu Opioid Receptor-Gi Protein Complex (PDB ID: 6DDF). nrfhh.com The results for the MOR-thebaine complex identified the most stable conformation, which had a binding energy of -8.17 kcal/mol. nrfhh.com Analysis of this complex revealed specific ligand-protein interactions:

Carbon-hydrogen bonds with threonine (THR:321) and aspartic acid (ASP:322). nrfhh.com

Conventional hydrogen bonds with phenylalanine (PHE:278 and PHE:234). nrfhh.com

Alkyl and pi-alkyl bonds with proline (PRO:236, PRO:194) and cysteine (CYS:233). nrfhh.com

The three-dimensional structure of the MOR-thebaine complex indicated a low level of aromaticity, suggesting less non-polarity compared to other natural opiates. nrfhh.com

Another docking study investigated the binding of natural product alkaloids, including thebaine, to the Angiotensin-Converting Enzyme 2 (ACE2) and the Spike (S) protein of the SARS-CoV-2 virus. uel.ac.uk Thebaine demonstrated strong binding affinities towards both targets. uel.ac.uk The binding affinity towards ACE2 was calculated at -100.77 kcal/mol. uel.ac.uk When interacting with the S-protein, thebaine showed a binding score of -104.56 kcal/mol and was observed to interact with glutamine (Gln314), arginine (Arg765), and threonine (Thr768) residues. uel.ac.uk

Furthermore, computational studies on synthesized thebaine derivatives have been performed to evaluate their interactions with both the active (PDB ID: 5C1M) and inactive (PDB ID: 4DKL) forms of the mu-opioid receptor. researchgate.net The docking results from these studies suggested that the interaction patterns of these derivatives were indicative of MOR antagonists. researchgate.net The morphinan class of compounds, to which thebaine belongs, generally shows conserved interaction patterns within the MOR binding pocket. Docking studies of oxymorphone, a thebaine derivative, show it forms a charged interaction and a hydrogen bond with Asp147 and interacts with His297 through a water network. acs.orgnih.gov Additionally, its aromatic ring is typically surrounded by hydrophobic residues such as M151, V236, I296, and V300. acs.orgnih.gov

Table 1: Summary of Thebaine Docking Simulation Findings

Target Protein PDB ID Binding Energy (kcal/mol) Interacting Residues Reference
Mu-Opioid Receptor (MOR) 6DDF -8.17 THR:321, ASP:322, PHE:278, PHE:234, PRO:236, PRO:194, CYS:233 nrfhh.com
ACE2 (SARS-CoV-2) - -100.77 Not specified uel.ac.uk
S-Protein (SARS-CoV-2) - -104.56 Gln314, Arg765, Thr768 uel.ac.uk
Mu-Opioid Receptor (Active) 5C1M Not specified Interaction pattern suggests antagonism researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In pharmacology and chemistry, MD simulations provide detailed information on the conformational changes of ligands and their target proteins, which is crucial for understanding the mechanisms of action.

MD simulations have been employed to study the conformational dynamics of G protein-coupled receptors (GPCRs) like the µ-opioid receptor (µOR), which is a primary target for thebaine and its derivatives. nih.gov These simulations reveal the conformational heterogeneity of the receptor and how the ensemble of its conformations is modulated by different ligands. nih.gov Studies have identified multiple conformational states for the µOR, which can be broadly categorized as inactive and active. For instance, correlation analysis has divided the receptor's states into two inactive conformations (referred to as R1 and R2) and two active conformations (R3 and R4). nih.gov These dynamic studies highlight how ligand efficacy can modulate the conformational landscape of the receptor, influencing its function. nih.gov

While specific MD simulation studies focusing exclusively on this compound's conformational analysis are not widely detailed in the literature, the technique has been extensively applied to its biosynthetic precursors and structurally similar compounds. For example, MD simulations were used to perform a structural characterization of the REPI fusion protein from Papaver somniferum, the opium poppy. nih.gov This protein is involved in the biosynthesis of morphinan alkaloids, including thebaine. nih.gov Such studies analyze the dynamic evolution of the protein in its apo state (without a ligand) and when bound to substrates like (S)-reticuline, providing insights into the structural changes associated with ligand binding. nih.gov

Similarly, MD simulations have been used for the conformational analysis of other opioid ligands, such as morphine and endomorphin-1, to understand their behavior in different environments (e.g., in a vacuum or in an aqueous solution) and their interactions with membranes or receptors. nih.govscielo.org.mx These studies help determine the dominant conformations of the ligands, which are presumed to be the bioactive forms responsible for interacting with opioid receptors. nih.gov For instance, condensed phase MD calculations for endomorphin-1 indicated that the trans-isomer is the dominant and likely bioactive form. nih.gov This type of analysis is critical for establishing structure-activity relationships and for the rational design of new derivatives.

Table 2: Chemical Compounds Mentioned

Compound Name
Thebaine
This compound
Morphine
Codeine
Oxymorphone
(S)-reticuline
Berberine
Endomorphin-1
Fentanyl

Advanced Analytical Methodologies for Thebaine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone of separation science, and several of its modalities are routinely employed in the analysis of thebaine hydrochloride. The choice of technique is often dictated by the sample matrix, the required level of sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the quantification and purity assessment of thebaine. mjcce.org.mkresearchgate.net The development of a robust HPLC method is a critical first step in many research endeavors involving this compound. Researchers have successfully developed and validated various HPLC methods, often employing reversed-phase chromatography. nih.gov

A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. mjcce.org.mkresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently utilized to achieve optimal separation of thebaine from other related alkaloids that may be present in a sample. mjcce.org.mknih.gov The mobile phase typically consists of an aqueous component, often buffered to a specific pH, and an organic modifier such as acetonitrile. mjcce.org.mknih.gov The use of ion-pairing agents or buffers that are incompatible with mass spectrometry, like phosphate-based buffers, has been noted in some HPLC methods, although methods compatible with HPLC-MS are also developed. researchgate.net Detection is commonly performed using a UV detector, with a wavelength of 285 nm being effective for thebaine. mjcce.org.mkresearchgate.net

The development process for an HPLC method involves a systematic investigation of various parameters to achieve the desired performance characteristics, including selectivity, linearity, accuracy, and precision. nih.gov The optimization of factors such as the mobile phase composition, pH, buffer concentration, and column temperature is crucial for obtaining good peak shape and resolution for thebaine and other alkaloids. nih.gov

Stationary PhaseMobile Phase CompositionDetection WavelengthKey Findings
RP-C18 monolithic columnGradient elution with trifluoroacetic acid and formic acid in water and acetonitrile285 nmDeveloped a method suitable for both quantification and qualification of thebaine. mjcce.org.mk
Reversed-phase columnInvestigation of acidic and alkaline pH, ion-pairing agents, and organic modifiersNot specifiedSuccessful separation of six major opium alkaloids, including thebaine. nih.gov
Ascentis® Express HILICGradient with Acetonitrile + 0.1% formic acid and 10 mmol/L Ammonium formate (B1220265) solution + 0.1% formic acidMS/MSDeveloped for the analysis of five poppy shell alkaloids in food matrices. sigmaaldrich.com

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of thebaine, especially for its identification in complex mixtures. mjcce.org.mkmdpi.comojp.gov This technique separates volatile compounds in the gas phase. A significant consideration for the analysis of thebaine by GC is that it, along with other opiates like morphine, often requires derivatization prior to analysis to increase volatility and improve chromatographic performance. oup.comun.org However, some methods have been developed for the analysis of underivatized thebaine. oup.com

Despite its utility, GC analysis of thebaine is not without its challenges. The compound can undergo rearrangement and decomposition in the high-temperature environment of the GC injection port. un.org This thermal lability can complicate quantification and interpretation of the results. Therefore, while GC-MS is well-suited for the qualitative identification of thebaine and its impurities, HPLC is often preferred for quantitative analysis due to its milder analytical conditions. mjcce.org.mkun.org Nevertheless, GC-MS methods have been successfully developed and validated for the detection of thebaine in various matrices, including poppy seeds and biological samples. oup.comnih.gov These methods demonstrate good linearity and low limits of detection. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to both HPLC and GC for the separation of complex mixtures of natural products, including alkaloids. researchgate.netmdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a small amount of an organic modifier like methanol (B129727). researchgate.net This technique offers several advantages, including faster analysis times and higher separation efficiency compared to HPLC, and the ability to analyze thermally labile compounds without the need for derivatization, a limitation of GC. nih.gov

For the separation of alkaloids such as thebaine, SFC provides unique selectivity. nih.gov The separation of seven opium alkaloids, including thebaine, has been optimized using packed-column SFC with carbon dioxide as the primary mobile phase. nih.gov Researchers found that the addition of aminated polar modifiers to the mobile phase could enhance the retention of alkaloids on certain stationary phases. nih.gov Depending on the analytical needs, very rapid separations (around 2 minutes) can be achieved. nih.gov The use of specialized stationary phases, such as those with 2-ethylpyridine, can further enhance the separation of basic compounds like alkaloids without the need for basic additives in the mobile phase. mdpi.comnih.gov The efficiency of SFC in separating isomers, which can be challenging for other chromatographic techniques, makes it a particularly promising tool for the detailed analysis of complex alkaloid profiles. shimadzu.com

Mass Spectrometry (MS) in Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable technique in the analysis of this compound, providing crucial information about its molecular weight and structure. When coupled with a chromatographic separation method (e.g., LC-MS or GC-MS), it offers unparalleled specificity and sensitivity for both identification and quantification.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds, including thebaine. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

The electrospray ionization (ESI) mass spectrometric fragmentation pathways of protonated thebaine have been comprehensively studied. nih.gov It has been observed that a characteristic fragmentation route for thebaine and related alkaloids involves the cleavage of the piperidine (B6355638) ring. nih.gov By analyzing the masses of the fragment ions, researchers can deduce the structure of the parent molecule and identify unknown related compounds. researchgate.netresearchgate.net This capability is particularly valuable for identifying impurities and degradation products in thebaine samples. researchgate.net The development of LC-MS/MS methods is considered the gold standard for the high-sensitivity detection and quantification of analytes in complex matrices. uzh.ch

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.govcore.ac.uk This level of accuracy is invaluable for confirming the identity of thebaine and for distinguishing it from other compounds that may have the same nominal mass.

The use of techniques like Quadrupole Time-of-Flight (QqToF) mass spectrometry has enabled the comprehensive elucidation of the ESI mass spectrometric fragmentation pathways of thebaine for the first time. nih.govresearchgate.net By obtaining accurate mass data for the fragment ions, researchers can propose and confirm fragmentation pathways with a high degree of confidence. core.ac.uk This detailed structural information is crucial for understanding the behavior of thebaine in the mass spectrometer and for developing highly specific analytical methods for its detection and quantification, even at trace levels. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Thebaine and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex alkaloids like thebaine and its derivatives. emerypharma.com It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

One-dimensional (1D) NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, serves as the foundation for structural characterization. emerypharma.com The ¹H NMR spectrum provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and the number of protons it represents (integration). emerypharma.com For thebaine, the ¹H NMR spectrum is complex due to the rigid polycyclic structure, but it allows for the assignment of specific protons within the molecule.

Research has shown that the solvent system can significantly impact the NMR spectrum of thebaine. figshare.comresearchgate.netnih.gov For instance, in liquid chromatography mobile phases with a high water content (80% or more), thebaine can exist as two distinct epimeric forms. figshare.comresearchgate.netnih.gov This phenomenon is observable in the ¹H NMR spectrum as pairs of signals for each proton environment, which can complicate analysis but also provides insight into the molecule's behavior in solution. royalsocietypublishing.org Manipulating the solvent conditions, such as reducing the water content, can result in a single, stable form of thebaine, simplifying the spectrum. figshare.comnih.gov

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. emerypharma.com Key 2D NMR experiments used in the analysis of thebaine and its derivatives include:

¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the molecular fragments and identifying quaternary carbons.

Together, these 1D and 2D NMR techniques allow for the complete and confident assignment of all proton and carbon signals in thebaine and its derivatives, confirming their identity and structure. researchgate.net

Table 1: Illustrative ¹H NMR Spectral Data for Thebaine

Proton AssignmentChemical Shift (ppm) RangeMultiplicity
H-15.0 - 5.2d
H-25.5 - 5.7d
H-54.8 - 5.0s
H-76.5 - 6.7d
H-86.0 - 6.2d
N-CH₃2.4 - 2.6s
OCH₃ (C3)3.6 - 3.8s
OCH₃ (C6)3.8 - 4.0s

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Solid-State NMR for this compound

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form, which is particularly relevant for pharmaceutical compounds like this compound. nih.govbruker.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable information about the local structure, conformation, and dynamics within the solid state. emory.eduwikipedia.org

For powdered or amorphous solids where single-crystal X-ray diffraction is not feasible, ssNMR provides critical structural insights. nih.gov A key technique used in ssNMR is Magic Angle Spinning (MAS), where the sample is rapidly rotated at an angle of 54.74° relative to the external magnetic field. wikipedia.org This process averages the anisotropic interactions, leading to narrower, more resolved spectral lines, similar to what is observed in solution NMR. emory.eduwikipedia.org

Applications of ssNMR in the analysis of this compound include:

Polymorph Identification: Distinguishing between different crystalline forms (polymorphs) of this compound, which can have different physical properties.

Crystallinity Assessment: Quantifying the ratio of crystalline to amorphous content in a bulk sample. bruker.com

Drug-Excipient Interactions: Examining molecular-level interactions between this compound and other components in a pharmaceutical formulation. bruker.com

Structural Confirmation: Confirming the molecular structure and identifying the presence of hydrates or solvates. bruker.comresearchgate.net

By using techniques like Cross-Polarization (CP) MAS, the sensitivity for less abundant nuclei like ¹³C can be significantly enhanced, making ssNMR an integral technique for the comprehensive characterization of solid pharmaceutical forms. bruker.comresearchgate.net

Spectrophotometric and Electrochemical Methods in Thebaine Analysis

Alongside chromatographic and spectroscopic methods, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the detection and quantification of thebaine.

Spectrophotometry, particularly UV-Vis spectroscopy, is a fundamental analytical technique used for the quantitative analysis of drug compounds. juniperpublishers.com The method is based on measuring the absorption of light by the analyte at a specific wavelength. juniperpublishers.com For thebaine, UV spectrophotometry can be used for quantification, with analyses typically performed at its wavelength of maximum absorbance (λmax), which is around 285 nm. mjcce.org.mk These methods are often valued for their simplicity and cost-effectiveness. juniperpublishers.com Colorimetric analysis, a subset of spectrophotometry, involves a chemical reaction that produces a colored product, which is then measured. Oxidative colorimetric analysis has also been applied to thebaine. mjcce.org.mk

Electrochemical methods provide a highly sensitive and selective means for the analysis of electroactive compounds like thebaine. researchgate.net Techniques such as voltammetry can be used for the assay of thebaine. mjcce.org.mk These methods involve measuring the current response of a substance to an applied potential. They are known for being fast, cost-effective, and readily miniaturized. researchgate.net The electrochemical synthesis of thebaine has also been a subject of research, highlighting the compound's redox properties. uni-mainz.de This approach uses an electric current to drive the reaction, offering a reagent-free and environmentally benign alternative to traditional chemical oxidants. uni-mainz.de

Development and Validation of Analytical Standards for Thebaine Research

The accuracy and reliability of any analytical method for thebaine depend on the availability and proper use of high-purity, well-characterized analytical standards. nih.gov Since there is no official pharmacopoeial monograph for thebaine, the development of robust in-house standards and validated analytical methods is crucial for quality control and research. mjcce.org.mk

The development of an analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for thebaine involves a rigorous validation process to ensure its performance is suitable for its intended purpose. mjcce.org.mknih.gov Method validation is a key requirement for regulatory compliance and ensures the reliability of analytical data. The validation process assesses several key parameters:

Selectivity/Specificity: The ability of the method to distinguish and quantify thebaine in the presence of other components, such as impurities or other alkaloids. nih.gov

Linearity: The demonstration that the method's response is directly proportional to the concentration of thebaine over a specific range. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with a known concentration of thebaine. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within the same lab) and reproducibility (between different labs). nih.gov

Limit of Detection (LOD): The lowest amount of thebaine in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of thebaine in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validated HPLC and GC-MS methods are essential for determining the purity of thebaine batches and for identifying and quantifying related impurities. mjcce.org.mkresearchgate.net

Table 2: Typical Validation Parameters for a Thebaine HPLC Method

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (Relative Standard Deviation, %RSD)≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1
SelectivityNo interference from blank or related substances at the retention time of thebaine

Thebaine Hydrochloride As a Research Precursor and Chemical Intermediate

Synthetic Utility of Thebaine in Opiate Alkaloid Synthesis for Research

Thebaine serves as a key intermediate in the synthesis of numerous medically important opioids. clockss.org Its transformation into more complex and potent analgesics is a cornerstone of opioid research. The unique diene moiety of thebaine allows for its successful application in Diels-Alder reactions, which is a foundational step in creating a class of opioids with significant therapeutic value. researchgate.netineosopen.org

One of the most notable applications of thebaine is in the synthesis of the orvinols, a group of powerful analgesics. clockss.org A prime example is buprenorphine, a potent partial agonist at the μ-opioid receptor, which is synthesized via a Diels-Alder reaction of thebaine. clockss.orgineosopen.org This reaction is highly selective, with the dienophile approaching thebaine's diene system from the less sterically hindered side, resulting exclusively in the endo-adducts. ineosopen.org Buprenorphine exhibits an analgesic activity approximately 30 times that of morphine and is used for both acute and chronic pain management. ineosopen.org

Thebaine is also a precursor for other significant research compounds like naloxone, naltrexone, and nalbuphine, which are vital tools in opioid research and clinical practice. nih.govresearchgate.net The demand for these semi-synthetic opioids, coupled with the low natural abundance of thebaine in opium, has spurred research into more efficient synthetic routes from more abundant alkaloids like codeine and morphine. clockss.orgnih.gov

Target CompoundSynthetic Approach from ThebaineKey Reaction Type
Buprenorphine Diels-Alder reaction with a dienophile, followed by further modifications. clockss.orgineosopen.orgCycloaddition
Naloxone Oxidation of thebaine to 14-hydroxycodeinone, followed by N-demethylation and other transformations. nih.govresearchgate.netOxidation, Demethylation
Naltrexone Similar pathway to naloxone, involving the key intermediate 14-hydroxycodeinone. nih.govresearchgate.netOxidation, Demethylation
Oxycodone Two-step process involving oxidation to 14-hydroxycodeinone and subsequent catalytic hydrogenation. researchgate.netresearchgate.netOxidation, Hydrogenation

Production of Key Intermediates (e.g., 14-hydroxycodeinone, hydrocodone, oxycodone) for Research

The conversion of thebaine into key intermediates is a critical step in the synthesis of a range of semi-synthetic opioids. nih.gov The oxidation of thebaine's diene system to produce 14-hydroxycodeinone is a pivotal transformation, as this intermediate is a precursor to several important opioid antagonists and agonists. clockss.orgthieme-connect.com

14-Hydroxycodeinone: This α,β-unsaturated ketone is a central intermediate in the production of oxycodone, naltrexone, and naloxone. google.comgoogle.com Research has focused on developing efficient and clean methods for its synthesis. One such method involves the oxidation of thebaine using vanadium pentoxide (V₂O₅) in the presence of hydrogen peroxide, which provides an excellent yield of 14-hydroxycodeinone. thieme-connect.com Another approach involves the oxidation of thebaine hydrochloride, which has been shown to produce 14-hydroxycodeinone in high yield and purity. researchgate.net

Oxycodone: The synthesis of oxycodone from thebaine typically proceeds through the 14-hydroxycodeinone intermediate. wikipedia.orggoogle.com Following the oxidation of thebaine, 14-hydroxycodeinone is subjected to catalytic hydrogenation to yield oxycodone. researchgate.net Research has shown that using 5% Palladium on Barium Sulfate (B86663) (Pd/BaSO₄) as a catalyst in methanol (B129727) as a solvent can completely eliminate the formation of by-products like 14-hydroxydihydrocodeine. researchgate.net

Hydrocodone: Thebaine is also a starting material for the synthesis of hydrocodone. nih.govgoogle.com Methods have been developed for the direct conversion of thebaine to hydrocodone. One such method involves treating thebaine with a palladium catalyst, such as Pd(OAc)₂, in the presence of an organic compound with at least one hydroxyl group, like ethylene (B1197577) glycol. google.com This provides a rapid and efficient route to hydrocodone. google.com

Starting MaterialIntermediateProductKey Reagents/Catalysts
Thebaine14-hydroxycodeinoneOxycodoneH₂O₂, V₂O₅ (Oxidation); Pd/BaSO₄, H₂ (Hydrogenation) researchgate.netthieme-connect.com
Thebaine-HydrocodonePd(OAc)₂, Ethylene Glycol google.com
Thebaine14-hydroxycodeinoneNaltrexone/NaloxonePeroxyacids (Oxidation), followed by further modifications. nih.gov

Thebaine as a Starting Material for Non-Opioid Research Compounds

The unique chemical scaffold of thebaine also makes it an attractive starting material for the synthesis of compounds with potential non-opioid activities. Researchers have explored modifications of the thebaine structure to create novel molecules that interact with other biological targets.

The morphinandiene structure of thebaine can be transformed into derivatives with activity at dopamine (B1211576) receptor subtypes. researchgate.net This opens up avenues for research into new therapeutic agents for neurological and psychiatric disorders. The chemical transformations often involve the formation and substitution of the unique diene structure in the C ring of the morphinan (B1239233) backbone. nih.gov

Furthermore, thebaine and its derivatives have been used to synthesize novel ligands with selectivity for different types of opioid receptors, such as κ-agonists. ineosopen.org These compounds are of research interest because they may offer analgesic effects with a reduced side-effect profile compared to traditional μ-opioid agonists. ineosopen.org For example, in vitro screening of certain thebaine-derived structures has identified κ-agonists with high selectivity. ineosopen.org

Development of Novel Synthetic Pathways Utilizing Thebaine's Unique Reactivity

The distinct reactivity of thebaine, particularly its electron-rich conjugated diene system, continues to inspire the development of novel synthetic pathways in chemical research. researchgate.net The Diels-Alder reaction is a prime example, where thebaine reacts with various dienophiles to produce complex cycloadducts that serve as precursors for a range of compounds. ineosopen.org

Research has also explored the dual reactivity of thebaine towards acetylenes. Depending on the reaction conditions and the properties of the dienophile, thebaine can undergo either a [4+2]-cycloaddition or a nucleophilic attack by the nitrogen atom on an electron-deficient carbon of the acetylene. ineosopen.org This dual reactivity provides a versatile platform for creating a diverse range of molecular structures.

In addition to traditional chemical synthesis, biotechnological approaches are also being developed. Researchers have successfully engineered yeast to produce thebaine and hydrocodone from sugar, demonstrating the potential for bio-based production of these important molecules. nih.govstanford.edu This involves expressing a complex series of enzymes from plants, mammals, bacteria, and yeast itself. nih.gov While still in the early stages, this work highlights the potential for developing alternative and potentially more sustainable supply chains for thebaine and its derivatives. nih.govstanford.edu

Theoretical and Computational Approaches in Thebaine Research

Cheminformatics Applications in Thebaine Research Data Analysis

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information science to store, analyze, and model chemical and biological data. In the context of thebaine research, cheminformatics provides the essential tools and methodologies to manage the vast amounts of data generated from synthesis, screening, and computational studies, and to extract meaningful knowledge that can guide drug discovery efforts.

Quantitative Structure-Activity Relationship (QSAR) Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of cheminformatics. It aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thebaine derivatives, a QSAR model could correlate physicochemical properties or structural features with their binding affinity to an opioid receptor.

The process involves:

Data Collection : Assembling a dataset of thebaine analogues with experimentally measured biological activity (e.g., binding affinity, IC₅₀).

Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can represent constitutional, topological, geometrical, or electronic properties.

Model Building : Using statistical methods or machine learning algorithms (e.g., multiple linear regression, partial least squares, random forest, support vector machines), a model is created that links the descriptors (the independent variables) to the biological activity (the dependent variable).

Validation : The model's predictive power is rigorously tested using external datasets or cross-validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized thebaine derivatives, allowing researchers to prioritize the synthesis of the most promising compounds and avoid those predicted to be inactive.

ADMET Prediction A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties or unacceptable toxicity. Cheminformatics offers tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of compounds in silico. By building computational models based on large datasets of compounds with known ADMET properties, it is possible to estimate parameters such as intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicities for novel thebaine derivatives. This early-stage filtering helps to de-risk the drug development process by identifying and eliminating compounds with unfavorable ADMET profiles before significant resources are invested in their development.

Chemical Databases and Data Mining Thebaine research benefits from large public and private chemical databases (e.g., PubChem, ChEMBL) that store information on chemical structures, properties, and biological activities. Cheminformatics provides the infrastructure for managing this data, using standardized formats like SMILES (Simplified Molecular Input Line Entry Specification) to represent molecular structures.

Emerging Research Directions and Future Prospects for Thebaine Hydrochloride

Integration of Omics Technologies in Thebaine Biosynthesis Research

The elucidation of the intricate biosynthetic pathway of thebaine in the opium poppy (Papaver somniferum) has been significantly accelerated by the application of "omics" technologies. frontiersin.org These high-throughput analytical approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular processes governing alkaloid production. nih.gov

Genomics and Transcriptomics: The sequencing of the opium poppy genome has been a landmark achievement, enabling the identification of gene clusters responsible for benzylisoquinoline alkaloid (BIA) biosynthesis. nih.gov Transcriptomic analysis, which studies the complete set of RNA transcripts in a cell, has been instrumental in identifying the genes that are actively expressed during thebaine production. For instance, researchers have used transcriptome analysis of different poppy cultivars to identify key enzymes and regulatory factors involved in the thebaine pathway. nih.gov

Proteomics: Proteomic studies, focusing on the entire set of proteins expressed by an organism, have provided crucial insights into the enzymatic machinery of thebaine biosynthesis. scholaris.ca By analyzing the protein profiles of opium poppy cell cultures and specific cell types like sieve elements and laticifers, researchers have been able to identify and characterize the enzymes directly involved in the conversion of precursor molecules to thebaine. nih.govresearchgate.net Shotgun proteomics has been a particularly powerful tool in this regard, allowing for the identification of numerous proteins involved in the morphine biosynthetic pathway, which originates from thebaine. nih.govresearchgate.net

Metabolomics: Metabolomics, the study of the complete set of small-molecule metabolites, offers a direct snapshot of the biochemical status of the plant. By profiling the metabolome of different poppy varieties, scientists can correlate the abundance of specific metabolites with the expression of biosynthetic genes and the activity of enzymes, further refining our understanding of the thebaine production pathway.

The integration of these omics datasets provides a powerful, systems-level understanding of thebaine biosynthesis. This knowledge is not only of fundamental scientific interest but also has significant practical implications for the metabolic engineering of both plants and microorganisms to enhance thebaine yields. frontiersin.org

Omics TechnologyKey Application in Thebaine ResearchSelected Findings
Genomics Identification of biosynthetic gene clustersCharacterization of a 1-Mb region in the opium poppy genome encoding the thebaine biosynthetic pathway. nih.gov
Transcriptomics Identification of actively expressed genes and regulatory elementsComparative transcriptome analysis of different poppy cultivars revealed differential expression of key biosynthetic genes. oup.com
Proteomics Characterization of the enzymatic machineryIdentification of enzymes involved in the conversion of (R)-reticuline to morphine in sieve elements and laticifers. nih.govresearchgate.net
Metabolomics Correlation of metabolite profiles with gene expressionHigh-resolution metabolomics has been used to confirm essential steps in the thebaine pathway. nih.gov

Novel Catalytic Approaches for Thebaine Derivatization and Transformation

The chemical transformation of thebaine into more valuable pharmaceutical compounds is a cornerstone of the opioid industry. researchgate.net Traditional synthetic methods often rely on harsh reagents and complex multi-step procedures. Consequently, there is a significant research effort directed towards the development of novel, more efficient, and sustainable catalytic approaches for thebaine derivatization.

Biocatalysis: A particularly promising area of research is the use of enzymes as catalysts for thebaine transformation. eurekalert.org Enzymes offer several advantages over traditional chemical catalysts, including high specificity, mild reaction conditions, and reduced environmental impact. eurekalert.org For example, researchers have successfully used engineered Escherichia coli strains expressing enzymes from the poppy to convert thebaine to codeine with high efficiency. nih.govacs.org This enzymatic biotransformation represents a more environmentally sustainable alternative to current chemical conversion processes. nih.govacs.org

Transition Metal Catalysis: Transition metal catalysts are also being explored for the derivatization of thebaine. These catalysts can facilitate a wide range of chemical transformations, including N-demethylation, which is a crucial step in the synthesis of opioid antagonists like naloxone. cdnsciencepub.com Researchers have investigated various methods for N-demethylation of morphinans, including those that offer marked improvements in the manufacturing of these important medicinal agents. cdnsciencepub.com

One-Pot Syntheses: The development of "one-pot" synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, is another important area of research. These methods can significantly improve the efficiency of thebaine derivatization by reducing the need for intermediate purification steps. For instance, a one-pot method for the conversion of thebaine to hydrocodone has been developed, which streamlines the synthesis of this widely used analgesic. google.comgoogle.com

Catalytic ApproachApplication in Thebaine DerivatizationExample
Biocatalysis Conversion of thebaine to codeineEngineered E. coli expressing poppy enzymes achieved a 64% yield of codeine from thebaine. nih.govacs.org
Transition Metal Catalysis N-demethylation for the synthesis of opioid antagonistsInvestigation of various methods for N-demethylation of morphinans. cdnsciencepub.com
One-Pot Synthesis Conversion of thebaine to hydrocodoneDevelopment of a one-pot procedure for the conversion of thebaine to hydrocodone in the presence of a catalyst. google.comgoogle.com

Advanced Bioanalytical Tools for Thebaine Detection in Complex Academic Matrices

The accurate and sensitive detection of thebaine in complex matrices is crucial for a variety of research applications, from metabolic engineering studies to environmental monitoring. bohrium.com The development of advanced bioanalytical tools has significantly improved our ability to quantify thebaine in these challenging samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as the gold standard for the analysis of thebaine and other alkaloids in complex mixtures. royalsocietypublishing.orgresearchgate.net This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the accurate identification and quantification of thebaine even at very low concentrations. royalsocietypublishing.orgresearchgate.net LC-MS methods have been successfully applied to the analysis of thebaine in a variety of matrices, including plant extracts, microbial fermentation broths, and biological fluids. acs.orgbohrium.comoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of thebaine. oup.com While it may require derivatization to improve the volatility of thebaine, GC-MS can provide excellent sensitivity and is a valuable tool for the confirmation of thebaine's presence in a sample. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of thebaine and its derivatives. royalsocietypublishing.org It can also be used to study the behavior of thebaine in different solvent systems, which is important for understanding its properties in various analytical and biological environments. royalsocietypublishing.org

Bioanalytical ToolApplication in Thebaine DetectionKey Features
LC-MS Quantification of thebaine in plant extracts and fermentation brothsHigh sensitivity and specificity, suitable for complex matrices. royalsocietypublishing.orgresearchgate.net
GC-MS Confirmatory analysis of thebaineHigh sensitivity, may require derivatization. oup.com
NMR Spectroscopy Structural elucidation and analysis of thebaine's behavior in solutionProvides detailed structural information. royalsocietypublishing.org

Exploration of Thebaine's Role in Receptor Deorphanization and Novel Binding Sites

While thebaine itself is not used therapeutically, its derivatives are potent modulators of opioid receptors. The unique chemical scaffold of thebaine makes it an attractive starting point for the synthesis of novel ligands that can be used to probe the function of both known and "orphan" receptors. Orphan receptors are receptors for which the endogenous ligand has not yet been identified.

Thebaine's derivatives, such as buprenorphine and naloxone, have well-characterized interactions with mu-, delta-, and kappa-opioid receptors. The extensive structure-activity relationship (SAR) data for these compounds can be leveraged to design new molecules with altered receptor binding profiles. By systematically modifying the thebaine backbone, medicinal chemists can create libraries of novel compounds that can be screened against a panel of orphan G protein-coupled receptors (GPCRs). This approach has the potential to identify novel receptor-ligand pairings, a process known as deorphanization, which can open up new avenues for drug discovery.

Furthermore, the development of unnatural derivatives of thebaine through novel synthetic routes provides a platform for exploring novel binding sites on both opioid and non-opioid receptors. nsf.govacs.orgnih.gov The synthesis of these unique analogs, which are not accessible from natural sources, could lead to the discovery of compounds with novel pharmacological properties and improved therapeutic profiles.

Sustainable Production Strategies for Thebaine in Research Contexts

The traditional reliance on the cultivation of opium poppies for thebaine production presents several challenges, including susceptibility to climate change, pests, and geopolitical instability. nih.gov This has driven the development of sustainable, alternative production strategies for thebaine, particularly for research purposes where a consistent and reliable supply is essential.

Microbial Biosynthesis: One of the most promising approaches is the use of metabolically engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, to produce thebaine from simple sugars. nih.govfrontiersin.orgstanford.edukyoto-u.ac.jpresearchgate.net By introducing the genes for the thebaine biosynthetic pathway from the opium poppy into these microbial hosts, researchers have been able to create "microbial factories" that can produce thebaine in a controlled and sustainable manner. nih.gov While the yields are still being optimized, this technology has the potential to provide a secure and cost-effective source of thebaine for research and, eventually, for pharmaceutical manufacturing. stanford.eduantheia.bio

Green Chemistry Approaches: In addition to microbial biosynthesis, there is also a focus on developing "greener" chemical synthesis and derivatization methods for thebaine. eurekalert.orgplantae.org This includes the use of enzymatic catalysts, as discussed earlier, as well as the development of more environmentally friendly reaction conditions and solvents. eurekalert.org These approaches aim to reduce the environmental footprint of thebaine production and derivatization, making it a more sustainable process. eurekalert.org

Sustainable Production StrategyDescriptionAdvantages
Microbial Biosynthesis Use of engineered yeast or bacteria to produce thebaine from simple sugars. nih.govkyoto-u.ac.jpIndependent of agricultural production, controlled and scalable process. antheia.bio
Green Chemistry Development of environmentally friendly chemical synthesis and derivatization methods. eurekalert.orgReduced use of hazardous reagents and solvents, improved energy efficiency. eurekalert.org

Q & A

Basic: What are the key experimental steps for synthesizing thebaine hydrochloride from thebaine, and how can purity be ensured?

Answer:
The synthesis of this compound typically involves acidification of thebaine (an opioid alkaloid) with hydrochloric acid. A validated method includes:

Acid Addition : Slowly add ice-cold 10% HCl to a stirred slurry of thebaine in an ice bath until pH ~2, ensuring controlled protonation of the tertiary amine .

Crystallization : Filter the solution under reduced pressure to isolate the hydrochloride salt.

Purification : Recrystallize the product using a solvent system (e.g., ethanol/water) to remove unreacted starting materials and byproducts.

Purity Validation : Confirm purity via HPLC (e.g., C18 column, UV detection at 280 nm) and compare retention times with certified reference standards .

Basic: Which analytical methods are most reliable for characterizing this compound in pharmaceutical research?

Answer:
Characterization requires a multi-technique approach:

  • HPLC-UV/MS : Quantify this compound and detect impurities using gradient elution (e.g., acetonitrile/ammonium formate buffer) with mass spectrometry for structural confirmation .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify protonation states and salt formation (e.g., downfield shifts in amine protons) .
  • Melting Point Analysis : Compare observed melting points (±2°C) with literature values to assess crystallinity and purity .

Basic: How should researchers validate the identity of this compound using reference standards?

Answer:

Source Certified Standards : Obtain pharmacopeial-grade reference materials (e.g., European Pharmacopoeia standards) to ensure traceability .

Chromatographic Co-Injection : Mix the sample with the reference standard and analyze via HPLC; overlapping peaks confirm identity .

Spectroscopic Cross-Validation : Match FTIR spectra (e.g., O–H and N–H stretches) and XRD patterns to reference data .

Advanced: How can researchers optimize this compound synthesis to improve yield and reduce byproducts?

Answer:
Optimization requires systematic experimental design:

  • Temperature Control : Maintain reaction temperatures ≤5°C during HCl addition to minimize hydrolysis of thebaine’s labile ether linkages .
  • Stoichiometry Adjustments : Use molar excess of HCl (1.2–1.5 eq.) to ensure complete salt formation while avoiding degradation.
  • DoE (Design of Experiments) : Apply factorial designs to test variables like solvent polarity, agitation rate, and cooling time. For example, a 23^3 factorial design can identify interactions between factors .

Advanced: How should contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) for this compound be resolved?

Answer:

Model Alignment : Cross-validate in vitro receptor affinity assays (e.g., μ-opioid receptor binding) with in vivo pain models (e.g., tail-flick test) using the same batch of compound .

Metabolite Profiling : Analyze plasma and tissue samples post-administration via LC-MS to identify active metabolites that may contribute to efficacy discrepancies .

Dose-Response Curves : Establish linearity across concentrations to rule out saturation effects in vitro versus nonlinear pharmacokinetics in vivo .

Advanced: What methodologies are critical for validating analytical assays of this compound in complex matrices (e.g., biological fluids)?

Answer:
Validation should adhere to ICH Q2(R1) guidelines:

  • Specificity : Demonstrate resolution from endogenous compounds (e.g., morphine, codeine) in spiked plasma samples .
  • Linearity : Achieve R20.998R^2 \geq 0.998 across 50–150% of the expected concentration range.
  • LOD/LOQ : Determine via signal-to-noise ratios (e.g., LOD = 3:1, LOQ = 10:1) using diluted standards .
  • Stability : Test freeze-thaw cycles (≥3) and short-term storage (24 hr at 25°C) to ensure analyte integrity .

Advanced: How can computational modeling enhance the understanding of this compound’s physicochemical properties?

Answer:

  • Molecular Dynamics (MD) : Simulate solubility and diffusion coefficients in physiological solvents (e.g., water, DMSO) using force fields like AMBER .
  • DFT Calculations : Predict pKa values and protonation sites via Gaussian software to guide salt formation strategies .
  • QSAR Models : Corlate structural descriptors (e.g., logP, polar surface area) with bioavailability data to prioritize analogs for synthesis .

Advanced: What strategies mitigate risks of bias in preclinical studies evaluating this compound’s abuse potential?

Answer:

Blinded Administration : Use coded formulations to prevent observer bias in self-administration models .

Positive/Negative Controls : Include morphine (positive) and saline (negative) in conditioned place preference assays .

Statistical Rigor : Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to ensure pp-value reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.